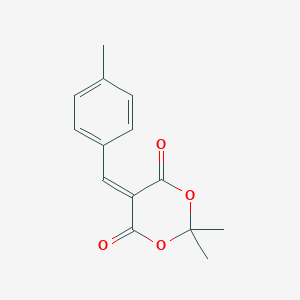
2,2-Dimethyl-5-(4-methylbenzylidene)-1,3-dioxane-4,6-dione
Descripción general
Descripción
2,2-Dimethyl-5-(4-methylbenzylidene)-1,3-dioxane-4,6-dione, also known as DMBDD, is a versatile organic compound that has recently gained attention for its potential applications in research and laboratory experiments. DMBDD is an azo dye that can be synthesized from readily available starting materials and is a useful reagent for a variety of chemical reactions. As a result, it has become a popular choice for researchers in the field of organic chemistry.
Aplicaciones Científicas De Investigación
Synthesis and Crystallography
- A derivative of 2,2-Dimethyl-5-(4-methylbenzylidene)-1,3-dioxane-4,6-dione was synthesized using Meldrum's acid and characterized using X-ray crystallographic techniques. This derivative crystallizes in triclinic, space group P-1, exhibiting a distorted envelope conformation in the 1,3-dioxane ring and stability through weak intermolecular C-H···O hydrogen bonds (Zeng, 2014).
Reactions with Nucleophilic Reagents
- Methoxybenzylidene derivatives of 2,2-dimethyl-1,3-dioxane-4,6-dione, including the saturated analogs, react with various nucleophiles like potassium hydroxide, ammonia, and hydrazine hydrate. These reactions produce compounds like 1,2-bis(methoxybenzylidene)hydrazines, suitable as structural blocks for synthesizing diverse structures (Tetere et al., 2011).
Solvatochromic Behavior
- A dye derived from Meldrum's acid, related to 2,2-dimethyl-5-(4-methylbenzylidene)-1,3-dioxane-4,6-dione, shows positive solvatochromism, indicating its sensitivity to the dipolarity-polarizability and acidity of the medium. This property is valuable for understanding solvent interactions (Flores, Rezende & Jara, 2004).
Structural Characterization and Electronic Properties
- Derivatives of Meldrum’s acid, including 2,2-dimethyl-1,3-dioxane-4,6-dione, have been structurally characterized using X-ray diffraction. These studies provide insights into intermolecular interactions and electronic properties, which are crucial for understanding their chemical behavior (Dey et al., 2015).
Pyrolytic Generation and Reactions
- Studies on the pyrolytic generation of methyleneketene from derivatives of 2,2-dimethyl-1,3-dioxane-4,6-dione have shown the formation of various compounds like acrylanilide and methyl acrylate. These findings are significant in understanding the thermal decomposition and reactivity of such compounds (Brown et al., 1976).
Propiedades
IUPAC Name |
2,2-dimethyl-5-[(4-methylphenyl)methylidene]-1,3-dioxane-4,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O4/c1-9-4-6-10(7-5-9)8-11-12(15)17-14(2,3)18-13(11)16/h4-8H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWXAMCVRKGTPEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=C2C(=O)OC(OC2=O)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50394244 | |
| Record name | 2,2-Dimethyl-5-[(4-methylphenyl)methylidene]-1,3-dioxane-4,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50394244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethyl-5-(4-methylbenzylidene)-1,3-dioxane-4,6-dione | |
CAS RN |
15795-51-4 | |
| Record name | 2,2-Dimethyl-5-[(4-methylphenyl)methylidene]-1,3-dioxane-4,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50394244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



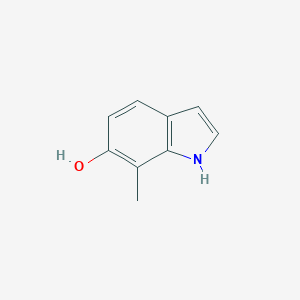
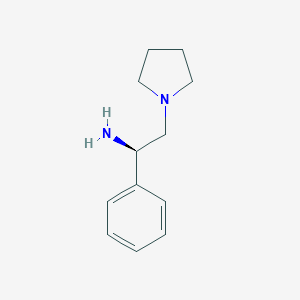
![2-mercapto-3-methyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B169612.png)
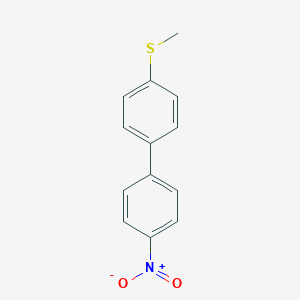

![9-chloro-7-methyl-1H-pyrazolo[3,4-f]quinoline](/img/structure/B169616.png)
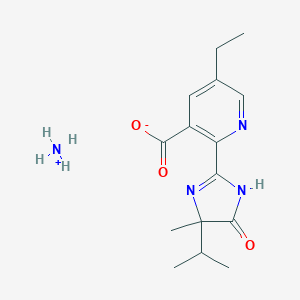
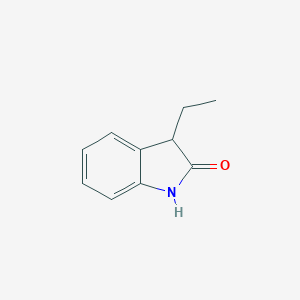
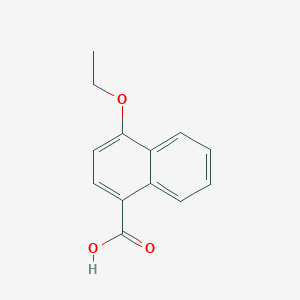
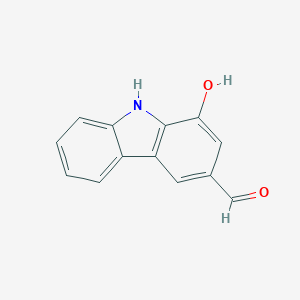

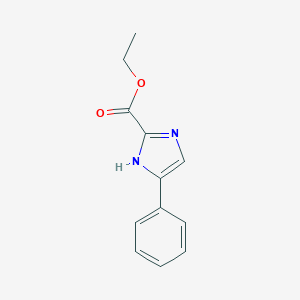
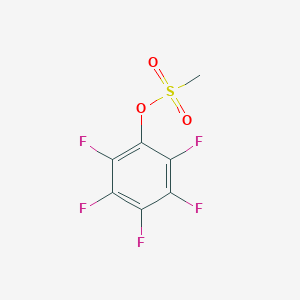
![2-(Trimethylsilyl)furo[3,2-b]pyridine](/img/structure/B169639.png)